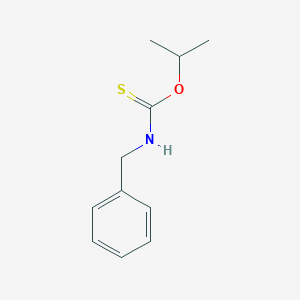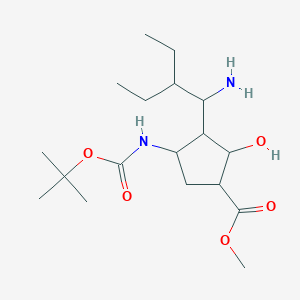
N-(3-chloro-4-fluorobenzyl)-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, chlorinated aromatic rings, and a carboxamide group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
準備方法
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated aromatic rings. Common synthetic routes may include the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the chlorinated aromatic rings: This step may involve the use of chlorinated benzene derivatives and appropriate coupling reactions.
Formation of the carboxamide group: This can be accomplished through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
化学反応の分析
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.
Reduction: Reduction reactions may target the carboxamide group or the aromatic rings.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling reactions: The triazole ring can participate in coupling reactions with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings or chlorinated aromatic rings.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a therapeutic agent or a biochemical probe.
Medicine: Due to its unique structure, the compound may have potential as a drug candidate for the treatment of various diseases, particularly those involving microbial infections or cancer.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The triazole ring and the chlorinated aromatic rings may interact with enzymes or receptors, leading to modulation of their activity. The carboxamide group may also play a role in binding to specific targets. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound shares a similar structure but may have different substituents on the aromatic rings or the triazole ring.
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound may have different functional groups, such as hydroxyl or amino groups, which can affect its reactivity and biological activity.
特性
分子式 |
C18H15Cl2FN4O2 |
|---|---|
分子量 |
409.2 g/mol |
IUPAC名 |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(5-chloro-2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-10-17(18(26)22-9-11-3-5-14(21)13(20)7-11)23-24-25(10)15-8-12(19)4-6-16(15)27-2/h3-8H,9H2,1-2H3,(H,22,26) |
InChIキー |
XXLGBUDIOIDDKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)


![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)


![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)

![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)

